Chromatographic Retention Time Differentiation: Reversed-Phase LC Quantification for Pharmaceutical Impurity Profiling
The target compound demonstrates a markedly shorter reversed-phase LC retention time compared to acetazolamide under identical validated method conditions, confirming its increased polarity due to the sulfonic acid group. This property is essential for accurate impurity quantification in drug product release testing [1].
| Evidence Dimension | Reversed-Phase LC Retention Time |
|---|---|
| Target Compound Data | 3.411 minutes |
| Comparator Or Baseline | Acetazolamide (CAS 59-66-5): 4.601 minutes; Acetazolamide Impurity B: 14.303 minutes; Acetazolamide Impurity C: 8.342 minutes |
| Quantified Difference | Δ = -1.190 minutes (26% faster elution relative to acetazolamide) |
| Conditions | Reverse-phase LC method; mobile phase composition optimized for acetazolamide impurity separation; UV detection; hard gelatin capsule formulation analysis |
Why This Matters
This retention time differential is critical for analytical method validation and pharmaceutical quality control, as it confirms baseline resolution from the API and other specified impurities, which is required by ICH guidelines for impurity profiling in ANDA submissions.
- [1] Chinta, S. R., et al. (2021). Reverse-phase LC method development and validation for the quantification of acetazolamide and its specified and unspecified degradation products in hard gelatin capsule formulations. Journal of the Iranian Chemical Society. View Source
